molecular formula H8HfO4 B8354065 Hafnium(4+);tetrahydroxide CAS No. 12027-05-3

Hafnium(4+);tetrahydroxide

Cat. No. B8354065
Key on ui cas rn: 12027-05-3
M. Wt: 250.55 g/mol
InChI Key: DFIPXJGORSQQQD-UHFFFAOYSA-N
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Patent
US04873072

Procedure details

This process was allegedly further improved by stripping the loaded solvent with a saturated aqueous solution of ammonium sulfate containing some sulfuric acid, the extract phase containing thiocyanic acid, ammonium sulfate, and the hafnium values in the form of hafnium thiocyanate. Such extract phase is then treated with gaseous ammonia, which reacts with the thiocyanic acid and hafnium thiocyanate to simultaneously form ammonium thiocyanate and hafnium hydroxide. This is said to be of the utmost importance in coprecipitating ammonium sulfate with the hafnium hydroxide to make the hafnium hydroxide easily filterable, see the aforementioned Greenberg et al., U.S. Pat. No. 3,069,232 of Dec. 18, 1962 entitled "Recovery of Hafnium Values." However, not only is the sulfate ion present, but the sulfuric acid introduced into the ammonium sulfate extractant to ensure recovery of the major portion of the thiocyanic acid in the extract phase, contaminates the extract phase and requires additional purification steps.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hafnium thiocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=[O:2].[NH4+].[NH4+].S(=O)(=O)(O)[OH:9].[N:13]#[C:14][SH:15].[Hf:16].[S-]C#[N:19].[Hf+4].[S-]C#N.[S-]C#N.[S-]C#N>>[S-:15][C:14]#[N:13].[NH4+:19].[OH-:2].[Hf+4:16].[OH-:9].[OH-:2].[OH-:2] |f:0.1.2,6.7.8.9.10,11.12,13.14.15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CS
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Hf]
Step Five
Name
hafnium thiocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]C#N.[Hf+4].[S-]C#N.[S-]C#N.[S-]C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Such extract phase
ADDITION
Type
ADDITION
Details
is then treated with gaseous ammonia, which
CUSTOM
Type
CUSTOM
Details
reacts with the thiocyanic acid and hafnium thiocyanate

Outcomes

Product
Name
Type
product
Smiles
[S-]C#N.[NH4+]
Name
Type
product
Smiles
[OH-].[Hf+4].[OH-].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04873072

Procedure details

This process was allegedly further improved by stripping the loaded solvent with a saturated aqueous solution of ammonium sulfate containing some sulfuric acid, the extract phase containing thiocyanic acid, ammonium sulfate, and the hafnium values in the form of hafnium thiocyanate. Such extract phase is then treated with gaseous ammonia, which reacts with the thiocyanic acid and hafnium thiocyanate to simultaneously form ammonium thiocyanate and hafnium hydroxide. This is said to be of the utmost importance in coprecipitating ammonium sulfate with the hafnium hydroxide to make the hafnium hydroxide easily filterable, see the aforementioned Greenberg et al., U.S. Pat. No. 3,069,232 of Dec. 18, 1962 entitled "Recovery of Hafnium Values." However, not only is the sulfate ion present, but the sulfuric acid introduced into the ammonium sulfate extractant to ensure recovery of the major portion of the thiocyanic acid in the extract phase, contaminates the extract phase and requires additional purification steps.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hafnium thiocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ammonium thiocyanate
Name
hafnium hydroxide

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=[O:2].[NH4+].[NH4+].S(=O)(=O)(O)[OH:9].[N:13]#[C:14][SH:15].[Hf:16].[S-]C#[N:19].[Hf+4].[S-]C#N.[S-]C#N.[S-]C#N>>[S-:15][C:14]#[N:13].[NH4+:19].[OH-:2].[Hf+4:16].[OH-:9].[OH-:2].[OH-:2] |f:0.1.2,6.7.8.9.10,11.12,13.14.15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CS
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Hf]
Step Five
Name
hafnium thiocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]C#N.[Hf+4].[S-]C#N.[S-]C#N.[S-]C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Such extract phase
ADDITION
Type
ADDITION
Details
is then treated with gaseous ammonia, which
CUSTOM
Type
CUSTOM
Details
reacts with the thiocyanic acid and hafnium thiocyanate

Outcomes

Product
Name
ammonium thiocyanate
Type
product
Smiles
[S-]C#N.[NH4+]
Name
hafnium hydroxide
Type
product
Smiles
[OH-].[Hf+4].[OH-].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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